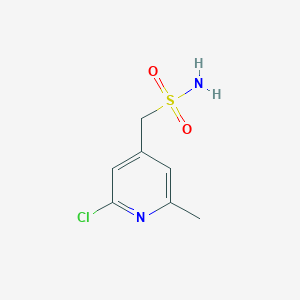

(2-Chloro-6-methylpyridin-4-yl)methanesulfonamide

Description

(2-Chloro-6-methylpyridin-4-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with chlorine (position 2), methyl (position 6), and a methanesulfonamide group (position 4). This compound’s structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation. The methanesulfonamide moiety, a common pharmacophore, may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula |

C7H9ClN2O2S |

|---|---|

Molecular Weight |

220.68 g/mol |

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C7H9ClN2O2S/c1-5-2-6(3-7(8)10-5)4-13(9,11)12/h2-3H,4H2,1H3,(H2,9,11,12) |

InChI Key |

ZJWQUXXVZXJBGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanesulfonamide typically involves the reaction of (2-Chloro-6-methylpyridin-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylpyridin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of (2-Substituted-6-methylpyridin-4-yl)methanesulfonamide derivatives.

Oxidation: Formation of (2-Chloro-6-carboxypyridin-4-yl)methanesulfonamide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

(2-Chloro-6-methylpyridin-4-yl)methanesulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylpyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

<sup>a</sup>logP estimated using fragment-based methods (e.g., Moriguchi or Crippen approaches).

<sup>b</sup>Estimated based on molecular formula derived from the compound name.

<sup>c</sup>Calculated assuming C14H16FN3O3S.

Critical Insights

Electronic and Steric Effects

- Pyridine vs. Phenyl/Pyrimidine Cores : The pyridine ring in the target compound is less electron-rich than phenyl or pyrimidine systems, altering π-π stacking and charge-transfer interactions. The nitrogen in pyridine may also participate in coordination bonds with metal ions, a feature absent in phenyl derivatives .

- In contrast, the 4-F-phenyl substituent in the pyrimidine analog (CAS 147118-37-4) occupies a planar position, favoring interactions with hydrophobic pockets .

Pharmacokinetic Implications

- Lipophilicity: The target compound’s predicted logP (1.5–2.0) suggests moderate membrane permeability, outperforming the polar quinoline derivative (logP ~2.0–2.5) but trailing the pyrimidine analog (logP ~1.0–1.5) due to the latter’s formyl group.

- Metabolic Stability : The methyl group in the target may slow oxidative metabolism compared to ethoxy (CAS 147118-37-4) or formyl (pyrimidine analog) groups, which are prone to hydrolysis or oxidation .

Biological Activity

(2-Chloro-6-methylpyridin-4-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

- Molecular Formula : C7H8ClN2O2S

- Molecular Weight : 210.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. It has been shown to inhibit certain enzymes and receptors, leading to altered cellular responses that can impact processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 15.5 | Induction of apoptosis |

| MCF7 (Breast) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.7 | Inhibition of tubulin polymerization |

These findings suggest that the compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

- Study on Cancer Cell Lines :

- Mechanistic Insights :

- Inflammation Reduction :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring and sulfonamide group can enhance biological activity. For instance, substituents at specific positions on the pyridine ring have been correlated with increased potency against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.